4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride as a building block in medicinal chemistry
4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride as a building block in medicinal chemistry
This guide details the chemical utility, synthetic accessibility, and medicinal application of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride , a versatile building block for introducing conformational constraint and defined polarity into drug candidates.
A Strategic Scaffold for Constrained Pharmacophore Design
Executive Summary
4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride (CAS: 1630907-14-0) is a functionalized lactam scaffold used in medicinal chemistry to mimic peptide turns, constrain flexible alkyl chains, and orient hydrogen-bond acceptors/donors with high vector fidelity. Unlike flexible linear diamines, this scaffold locks the nitrogen vectors into a specific spatial arrangement, reducing the entropic penalty of binding to protein targets such as Histone Deacetylases (HDACs) , Serine Proteases , and GPCRs .
Key Technical Specifications:
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CAS Number: 1630907-14-0 (HCl salt), 1198298-24-2 (Free base generic ref).
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Molecular Formula: C₇H₁₄N₂O · HCl
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Molecular Weight: 178.66 g/mol (salt)
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Core Geometry: Distorted chair conformation (piperidin-2-one ring).
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Primary Utility: Constrained linker, Lysine/Ornithine mimetic, P1/P2 protease inhibitor scaffold.
Structural Analysis & Pharmacophore Properties
The molecule features three distinct pharmacophoric elements integrated into a single rigid core:
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Lactam Carbonyl (C2): A fixed Hydrogen Bond Acceptor (HBA).
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N-Methyl Group (N1): Removes the Hydrogen Bond Donor (HBD) character of the ring nitrogen, increasing lipophilicity and preventing non-specific H-bonding, while locking the amide bond geometry (cis/trans preference).
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Primary Amine (C4-CH₂-NH₂): A solvent-exposed basic center (pKa ~9.5–10.0) available for derivatization (reductive amination, acylation, sulfonylation).
Conformational Bias
The piperidin-2-one ring adopts a half-chair or distorted chair conformation due to the planarity imposed by the lactam amide bond (N1-C2-O). This forces the substituent at C4 (the aminomethyl group) into a preferred equatorial or axial orientation depending on substitution patterns, significantly restricting the conformational space compared to a linear N-methyl-1,5-diaminopentane chain.
Graphviz Diagram: Pharmacophore Vectors
Figure 1: Pharmacophore dissection showing the functional roles of each structural component.
Synthetic Accessibility & Manufacturing Routes
The synthesis of this building block typically proceeds via the 4-Carboxylate Route , which is scalable and avoids the use of unstable intermediates. The critical challenge is the selective reduction of the side-chain functionality without over-reducing the lactam ring.
Route A: The Nitrile Reduction (Preferred)
This route offers the highest selectivity. The ester is converted to a primary amide, dehydrated to a nitrile, and then hydrogenated. The nitrile reduction is cleaner than reducing an amide in the presence of a lactam.
Step-by-Step Workflow:
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Starting Material: Methyl 1-methyl-2-oxopiperidine-4-carboxylate.
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Amidation: Reaction with methanolic ammonia yields 1-methyl-2-oxopiperidine-4-carboxamide .
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Dehydration: Treatment with Trifluoroacetic Anhydride (TFAA) and Pyridine converts the carboxamide to 1-methyl-2-oxo-piperidine-4-carbonitrile .
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Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or Borane reduction converts the nitrile to the aminomethyl group.
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Salt Formation: Treatment with HCl/Dioxane yields the stable hydrochloride salt.
Graphviz Diagram: Synthetic Pathway
Figure 2: The "Nitrile Route" ensures the lactam ring remains intact while generating the primary amine.
Route B: Direct Amide Reduction
Direct reduction of the 4-carboxamide intermediate using Borane-Dimethyl Sulfide (BH₃·DMS) or Lithium Aluminum Hydride (LiAlH₄) is possible but risky. LiAlH₄ often reduces the lactam to the piperidine (removing the carbonyl), destroying the scaffold. Borane reagents must be carefully titrated to reduce the exocyclic amide preferentially.
Medicinal Chemistry Applications
Histone Deacetylase (HDAC) Inhibitors
In HDAC inhibitors, the zinc-binding group (ZBG) is connected to a "cap" group via a linker. This scaffold serves as an excellent linker-cap hybrid .
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Mechanism: The aminomethyl nitrogen can form an amide bond with the ZBG (e.g., hydroxamic acid derivative), while the lactam ring sits in the hydrophobic tunnel, providing rigid spacing.
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Advantage: The N-methyl lactam improves metabolic stability compared to a simple alkyl chain.
Constrained Peptide Mimetics (GPCRs)
For GPCR targets (e.g., Somatostatin, Opioid receptors), this scaffold acts as a Gamma-turn mimetic .
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The distance between the N1-methyl and the C4-aminomethyl mimics the
to residue spacing in a beta-turn, but with a fixed geometry that reduces the entropic cost of binding.
Serine Protease Inhibitors (Factor Xa/Thrombin)
The scaffold mimics the P1 residue (often Arginine or Lysine). The aminomethyl group projects into the S1 specificity pocket (interacting with Asp189 in trypsin-like proteases), while the lactam carbonyl interacts with the oxyanion hole or backbone residues.
Comparative Data: Flexible vs. Rigid Linkers
| Property | Linear Linker (1,5-diaminopentane) | Piperidin-2-one Scaffold | Benefit |
| Entropy | High (flexible) | Low (constrained) | Higher binding affinity ( |
| H-Bonding | Donor/Acceptor flexible | Fixed Acceptor (C=O) | Defined vector for interaction |
| Metabolic Stability | Low (rapid oxidation) | High (Lactam is stable) | Improved PK profile |
| Solubility | Moderate | High (Polar ring) | Better formulation properties |
Experimental Protocol: Nitrile Reduction
Standard Operating Procedure for the conversion of 1-methyl-2-oxo-piperidine-4-carbonitrile to the target amine.
Reagents:
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1-methyl-2-oxo-piperidine-4-carbonitrile (1.0 eq)
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Raney Nickel (Slurry in water, ~50 wt%)
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Methanol (Solvent)
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Ammonia (7N in MeOH, to suppress secondary amine formation)
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Hydrogen Gas (Balloon or Parr shaker)
Procedure:
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Preparation: In a high-pressure hydrogenation vessel, dissolve the nitrile (10 mmol) in Methanol (50 mL).
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Additive: Add 7N Methanolic Ammonia (5 mL). Note: Ammonia prevents the primary amine product from reacting with the intermediate imine to form secondary amine dimers.
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Catalyst: Carefully add Raney Nickel (approx. 200-500 mg wet slurry) under an argon blanket. Caution: Raney Ni is pyrophoric.
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Reaction: Purge the vessel with Hydrogen gas (3x). Pressurize to 40-50 psi (3-4 bar) and stir vigorously at room temperature for 12–18 hours.
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Monitoring: Monitor by TLC (Eluent: DCM/MeOH/NH4OH 90:10:1) or LCMS. The nitrile peak should disappear, replaced by the amine mass [M+H]+ = 143.
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Workup: Filter the catalyst through a pad of Celite under argon (do not let the catalyst dry out). Rinse the pad with MeOH.
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Salt Formation: Concentrate the filtrate to ~10 mL. Add 4M HCl in Dioxane (1.2 eq) dropwise. The hydrochloride salt will precipitate.
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Isolation: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.
References
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SynQuest Laboratories. (n.d.). 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride Product Page. Retrieved from
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ChemicalBook. (2025). Synthesis and properties of Piperidin-2-one derivatives. Retrieved from
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National Institutes of Health (NIH). (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate... (Context on amidine/amide chemistry). PubMed Central. Retrieved from
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Google Patents. (2023). US11572368B2: Inhibitors of histone deacetylase (Use of 1-methyl-2-oxopiperidine-4-carboxamide intermediates). Retrieved from
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PubChem. (2025). Methyl 2-oxopiperidine-4-carboxylate Compound Summary. Retrieved from
